molecular formula C11H15N3O B1518906 N-(2-aminophenyl)pyrrolidine-1-carboxamide CAS No. 1118786-84-7

N-(2-aminophenyl)pyrrolidine-1-carboxamide

Cat. No.: B1518906
CAS No.: 1118786-84-7
M. Wt: 205.26 g/mol
InChI Key: RUEAKYFPSQWICN-UHFFFAOYSA-N
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Description

N-(2-aminophenyl)pyrrolidine-1-carboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features an amine group attached to a phenyl ring, which is further connected to a pyrrolidine ring and a carboxamide group. Its unique structure makes it a candidate for further research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminophenyl)pyrrolidine-1-carboxamide typically involves the reaction of 2-aminophenylamine with pyrrolidine-1-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane is common.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure consistency and efficiency. The process would be optimized to minimize waste and maximize yield, with rigorous quality control measures in place to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-aminophenyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The amine group can be oxidized to form a nitro group.

  • Reduction: The nitro group, if present, can be reduced to an amine.

  • Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H₂).

  • Substitution: Electrophilic substitution reactions often use bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed:

  • Oxidation: Nitro derivatives of the compound.

  • Reduction: Reduced amine derivatives.

  • Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-(2-aminophenyl)pyrrolidine-1-carboxamide has shown potential in various scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may serve as a ligand for biological receptors, aiding in the study of receptor-ligand interactions.

  • Medicine: It has potential as a precursor for pharmaceuticals, particularly in the development of new drugs targeting specific diseases.

  • Industry: The compound can be used in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which N-(2-aminophenyl)pyrrolidine-1-carboxamide exerts its effects depends on its molecular targets and pathways. For example, if used as a pharmaceutical, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • N-(2-aminophenyl)thiazole-5-carboxamide: This compound has similar structural features but includes a thiazole ring instead of pyrrolidine.

  • N-(2-aminophenyl)piperidine: This compound features a piperidine ring instead of pyrrolidine.

Uniqueness: N-(2-aminophenyl)pyrrolidine-1-carboxamide is unique due to its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(2-aminophenyl)pyrrolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c12-9-5-1-2-6-10(9)13-11(15)14-7-3-4-8-14/h1-2,5-6H,3-4,7-8,12H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUEAKYFPSQWICN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)NC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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